molecular formula C8H13N3O B14479768 6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine CAS No. 66522-18-7

6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine

Katalognummer: B14479768
CAS-Nummer: 66522-18-7
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: NHDAWJXXHYSQMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine is a heterocyclic compound that features a triazine ring with various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine typically involves the reaction of 3-hydrazino-4,5-dihydro-1,2,4-triazin-5-one with carboxylic acids, orthoformic ester, bromocyanine, or aromatic isothiocyanates . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions may result in derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine is unique due to its specific substituents and the resulting chemical properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

66522-18-7

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

6-tert-butyl-3-methyl-4-oxido-1,2,4-triazin-4-ium

InChI

InChI=1S/C8H13N3O/c1-6-9-10-7(5-11(6)12)8(2,3)4/h5H,1-4H3

InChI-Schlüssel

NHDAWJXXHYSQMK-UHFFFAOYSA-N

Kanonische SMILES

CC1=[N+](C=C(N=N1)C(C)(C)C)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.